molecular formula C13H12N4O2S B11183866 ethyl (2Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2-cyanoprop-2-enoate

ethyl (2Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2-cyanoprop-2-enoate

Cat. No.: B11183866
M. Wt: 288.33 g/mol
InChI Key: VVXXEDPHNXACEN-HJWRWDBZSA-N
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Description

ETHYL (2Z)-3-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE is a complex organic compound that features a benzothiazole moiety, a hydrazine linkage, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-3-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE typically involves the condensation of ethyl cyanoacetate with 2-hydrazinobenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-3-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

ETHYL (2Z)-3-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-3-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazine linkage can form covalent bonds with biological molecules, leading to alterations in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (2Z)-3-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE is unique due to its combination of a benzothiazole moiety, hydrazine linkage, and cyano group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

ethyl (Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C13H12N4O2S/c1-2-19-12(18)9(7-14)8-15-17-13-16-10-5-3-4-6-11(10)20-13/h3-6,8,15H,2H2,1H3,(H,16,17)/b9-8-

InChI Key

VVXXEDPHNXACEN-HJWRWDBZSA-N

Isomeric SMILES

CCOC(=O)/C(=C\NNC1=NC2=CC=CC=C2S1)/C#N

Canonical SMILES

CCOC(=O)C(=CNNC1=NC2=CC=CC=C2S1)C#N

Origin of Product

United States

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